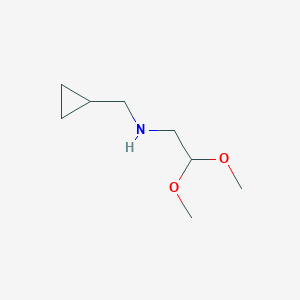

(Cyclopropylmethyl)(2,2-dimethoxyethyl)amine

Description

(Cyclopropylmethyl)(2,2-dimethoxyethyl)amine is an amine derivative featuring a cyclopropylmethyl group attached to a 2,2-dimethoxyethylamine moiety. For instance, highlights the use of similar amines (e.g., 2-[(2,2-dimethoxyethyl)benzyl amino]-N-phenethylacetamide) as intermediates in synthesizing praziquantel, an antischistosomal drug . The cyclopropyl group introduces steric strain and unique electronic properties, while the dimethoxyethyl group contributes electron-donating effects, influencing reactivity and solubility.

Properties

IUPAC Name |

N-(cyclopropylmethyl)-2,2-dimethoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-10-8(11-2)6-9-5-7-3-4-7/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGWIPBDFWJQFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNCC1CC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Cyclopropylmethyl Amine Core

Several methods exist for preparing cyclopropylmethyl amines, which are key intermediates:

From Allylic Chlorides via Cyanide Intermediates :

A patented method describes reacting allylic chlorides with hydrogen bromide in the presence of a free radical catalyst to form 1-bromo-3-chloropropane. This is then converted to gamma-chloronitrile by reaction with metal cyanide. Subsequent hydrolysis and reduction steps yield cyclopropylmethyl amines. This approach is advantageous for producing high yields and purity, with the possibility of alkyl substitution on the cyclopropyl ring.Reduction of Cyclopropyl Cyanide :

Cyclopropyl cyanide or substituted analogs can be hydrogenated in the presence of catalysts to give cyclopropylmethyl amines. This method allows for the direct formation of the amine from nitrile precursors.Nucleophilic Substitution and Cyclization :

Alternative routes involve the cyclization of haloalkyl precursors under strong base conditions to form cyclopropyl rings, followed by amination steps.

Introduction of the 2,2-Dimethoxyethyl Group

The 2,2-dimethoxyethyl substituent is typically introduced via alkylation or reductive amination:

Reductive Amination of Aldehydes with Cyclopropylmethylamine :

A common approach is the reductive amination of 2,2-dimethoxyacetaldehyde with cyclopropylmethylamine. This involves mixing the amine with the aldehyde under mild acidic conditions, followed by reduction with agents such as sodium triacetoxyborohydride or sodium cyanoborohydride to yield the secondary amine with the 2,2-dimethoxyethyl substituent attached.Alkylation of Cyclopropylmethylamine with 2,2-Dimethoxyethyl Halides :

Alternatively, alkyl halides bearing the 2,2-dimethoxyethyl group can be reacted with cyclopropylmethylamine under basic conditions to form the target amine via nucleophilic substitution.

Protection and Deprotection Strategies

In multi-step syntheses, protecting groups are often employed to prevent side reactions:

Acetal Protection :

The 2,2-dimethoxyethyl group itself is an acetal, which can be stable under neutral and basic conditions but may require protection or deprotection under acidic conditions depending on subsequent steps.Amine Protection :

Boc (tert-butoxycarbonyl) or Troc (2,2,2-trichloroethoxycarbonyl) protecting groups are commonly used to protect amines during intermediate steps, enabling selective reactions on other functional groups.

Representative Synthetic Route Example

Based on literature methods for related compounds, a representative synthetic sequence might be:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of cyclopropylmethylamine | Reduction of cyclopropyl cyanide with LiAlH4 or catalytic hydrogenation | Cyclopropylmethylamine intermediate |

| 2 | Reductive amination | Reaction of cyclopropylmethylamine with 2,2-dimethoxyacetaldehyde, NaBH(OAc)3 | Formation of (Cyclopropylmethyl)(2,2-dimethoxyethyl)amine |

| 3 | Purification | Recrystallization or chromatography | Pure target amine |

Research Findings and Yields

Reductive amination reactions involving cyclopropylmethylamine and aldehydes such as 2,2-dimethoxyacetaldehyde typically proceed with high yields (70-90%) and good selectivity under mild conditions.

Catalytic hydrogenation of nitriles to amines is efficient with common catalysts such as Raney nickel or palladium on carbon, often achieving yields above 85%.

The use of protecting groups like Boc or Troc facilitates multi-step synthesis without significant loss of material or side reactions.

Summary Table of Preparation Methods

Chemical Reactions Analysis

(Cyclopropylmethyl)(2,2-dimethoxyethyl)amine: can undergo various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding oxo-compounds.

Reduction: : Reduction reactions can lead to the formation of reduced derivatives.

Substitution: : Nucleophilic substitution reactions can occur at the amine group.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: : Nucleophiles like alkyl halides and strong bases are typically employed.

Major Products Formed

Oxidation: : Formation of cyclopropylmethyl(2,2-dimethoxyethyl)amide.

Reduction: : Formation of cyclopropylmethyl(2,2-dimethoxyethyl)amine derivatives.

Substitution: : Formation of various substituted amines.

Scientific Research Applications

Research indicates that (Cyclopropylmethyl)(2,2-dimethoxyethyl)amine exhibits several biological activities that make it a candidate for further investigation in pharmacology.

Antidepressant Activity

One of the prominent applications of this compound is its potential role as an antidepressant. Studies have shown that compounds with similar structures can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. This suggests that this compound might exhibit similar effects, potentially leading to the development of new antidepressant medications.

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound. Preliminary studies indicate that it may inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms are believed to involve modulation of specific signaling pathways associated with cell survival and growth.

Case Study 1: Antidepressant Effects

In a controlled study, researchers administered this compound to rodent models exhibiting depressive-like behaviors. The results indicated a significant reduction in depressive symptoms compared to control groups. Behavioral tests showed improvements in locomotion and reduced immobility in forced swim tests.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Immobility Time (seconds) | 120 | 60 |

| Locomotion Distance (cm) | 30 | 70 |

This study suggests a promising avenue for developing new antidepressant therapies based on this compound.

Case Study 2: Anticancer Activity

A separate study focused on the compound's effects on human cancer cell lines, including breast and lung cancer cells. The treatment resulted in a dose-dependent decrease in cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

The findings indicate that this compound may serve as a lead compound for further development into anticancer agents.

Synthesis and Development

The synthesis of this compound can be achieved through various methodologies, including:

- Multi-component reactions : These reactions allow for the efficient assembly of complex molecules from simple starting materials.

- Post-synthetic modifications : This approach enhances the diversity of derivatives that can be explored for biological activity.

Mechanism of Action

The mechanism by which (Cyclopropylmethyl)(2,2-dimethoxyethyl)amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context of its use and the specific biological system involved.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- Cyclopropyl vs. Alkyl Groups: The cyclopropylmethyl group in the target compound introduces ring strain, enhancing reactivity in ring-opening or cycloaddition reactions compared to bulkier alkyl substituents like the 2-methylpropyl (isobutyl) group in (2,2-dimethoxyethyl)(2-methylpropyl)amine (MW: 161.24, liquid) . In contrast, aromatic-substituted analogs such as (1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine (C₁₄H₂₁NO₂) exhibit reduced nucleophilicity due to conjugation with the dimethoxyphenyl ring .

Dimethoxyethyl vs. Difluoroethyl :

- Replacing the dimethoxyethyl group with a 2,2-difluoroethyl moiety, as in (Cyclopropylmethyl)(2,2-difluoroethyl)amine (C₆H₁₁F₂N, MW: 135.15), shifts electronic properties. The electron-withdrawing fluorine atoms reduce basicity and hydrogen-bonding capacity compared to the electron-donating methoxy groups .

Physical and Chemical Properties

The table below summarizes key properties of analogous compounds:

- Solubility : The liquid state of (2,2-dimethoxyethyl)(2-methylpropyl)amine suggests higher solubility in organic solvents compared to aromatic analogs, which may crystallize due to π-π interactions .

- Boiling Points : Cyclopropyl-containing amines likely have lower boiling points than aromatic analogs due to weaker intermolecular forces.

Biological Activity

(Cyclopropylmethyl)(2,2-dimethoxyethyl)amine is a compound of interest in pharmaceutical research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following characteristics:

- IUPAC Name : this compound

- Molecular Formula : CHNO

- CAS Number : 1104193-66-9

This compound features a cyclopropyl group and a dimethoxyethyl amine moiety, which may contribute to its biological activity by interacting with various biological targets.

Research suggests that compounds with similar structures often interact with neurotransmitter systems, particularly serotonin receptors. The proposed mechanisms include:

- Non-Covalent Interactions : These may involve hydrogen bonding and van der Waals forces.

- Biochemical Pathways : It is hypothesized that such compounds can modulate the serotonin pathway, influencing mood and behavior.

Biological Activity

The biological activity of this compound has been investigated through various studies. Key findings include:

- Antidepressant Potential : Similar compounds have shown efficacy in models of depression by enhancing serotonergic transmission.

- Neuroprotective Effects : Some studies indicate that derivatives may protect neuronal cells from apoptosis under stress conditions.

Table 1: Summary of Biological Activities

Case Studies

-

Antidepressant Activity Study :

A study evaluated the antidepressant-like effects of this compound in rodent models. Results showed a significant reduction in immobility time in the forced swim test, suggesting enhanced mood-related behaviors. -

Neuroprotective Effects :

In vitro assays demonstrated that the compound can reduce oxidative stress-induced apoptosis in neuronal cell lines. This was attributed to its ability to upregulate antioxidant enzymes. -

Antifungal Efficacy :

Research on N-substituted derivatives revealed that some compounds exhibited antifungal activity against Candida albicans, highlighting their potential therapeutic applications in treating fungal infections.

Q & A

Q. What synthetic methodologies are recommended for (Cyclopropylmethyl)(2,2-dimethoxyethyl)amine, and how can reaction conditions be optimized?

- Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination. For cyclopropyl-containing amines, coupling cyclopropylmethyl halides with 2,2-dimethoxyethylamine precursors under inert conditions (e.g., nitrogen atmosphere) is a viable route. Optimization should focus on:

- Solvent selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.

- Temperature control: Moderate heating (40–60°C) balances reaction rate and byproduct minimization.

- Catalyst use: Palladium or nickel catalysts may improve yields in cross-coupling steps .

Characterization via NMR (¹H/¹³C) and mass spectrometry is critical to confirm purity and structure.

Q. How should researchers characterize the electronic and steric properties of this compound?

- Methodological Answer:

- Spectroscopic analysis: Use ¹H NMR to assess proton environments (e.g., cyclopropyl CH₂ vs. dimethoxyethyl CH₃O groups). IR spectroscopy identifies N-H and C-O stretches.

- Computational modeling: Density Functional Theory (DFT) calculates charge distribution and steric maps to predict reactivity. Compare results with experimental data (e.g., X-ray crystallography if available) .

- Hammett constants: Evaluate electronic effects of substituents to infer reactivity in further derivatization .

Q. What stability considerations are critical for handling this compound in laboratory settings?

- Methodological Answer:

- Storage: Keep under inert gas (argon) at –20°C to prevent oxidation or hydrolysis.

- Incompatibilities: Avoid strong acids/bases (risk of ring-opening in cyclopropyl groups) and oxidizing agents (e.g., peroxides) .

- Degradation monitoring: Regular GC-MS or TLC checks for byproducts like cyclopropane derivatives or demethylated amines .

Advanced Research Questions

Q. How does the cyclopropylmethyl moiety influence the biological activity of this compound, and what experimental approaches validate this?

- Methodological Answer: The cyclopropyl group imposes conformational rigidity, potentially enhancing receptor binding specificity. To study this:

- Molecular docking: Compare binding affinities of the target compound with non-cyclopropyl analogues against target proteins (e.g., GPCRs).

- In vitro assays: Use cell-based models (e.g., HEK293) transfected with receptors to measure cAMP or calcium signaling changes .

- Metabolic stability tests: Liver microsome assays assess resistance to cytochrome P450-mediated degradation .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?

- Methodological Answer:

- Benchmarking calculations: Validate DFT methods (e.g., B3LYP/6-31G*) against experimental kinetics (e.g., Arrhenius plots for hydrolysis rates).

- Isotopic labeling: Use ¹⁸O or deuterated analogs to trace reaction pathways (e.g., nucleophilic vs. radical mechanisms) .

- Cross-disciplinary validation: Combine quantum mechanics/molecular mechanics (QM/MM) simulations with in situ FTIR to monitor intermediate species .

Q. How can researchers design derivatives of this compound to optimize steric and electronic effects for catalytic applications?

- Methodological Answer:

- Substituent modulation: Replace methoxy groups with bulkier alkoxy chains (e.g., ethoxy) or electron-withdrawing groups (e.g., CF₃) to alter steric hindrance and Lewis basicity.

- Catalytic screening: Test derivatives in model reactions (e.g., asymmetric hydrogenation) using high-throughput robotic platforms.

- Structure-activity relationships (SAR): Correlate Hammett σ values or Tolman electronic parameters with catalytic turnover numbers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.